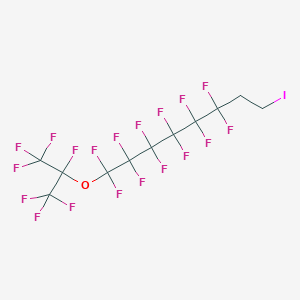

1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane

説明

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F19IO/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)11(29,30)32-8(22,9(23,24)25)10(26,27)28/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAZEYOGKLDXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F19IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663106 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25080-25-5 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Architecting Advanced Surfaces: A Technical Whitepaper on 1H,1H,2H,2H-Perfluorodecyl Iodide

Executive Summary & Chemical Identity

In the development of advanced fluoropolymers, hydrophobic coatings, and specialized biochemical assays, the selection of fluorinated building blocks dictates the thermodynamic and kinetic success of the final architecture. 1H,1H,2H,2H-Perfluorodecyl iodide (commonly referred to as 8:2 Fluorotelomer Iodide, or 8:2 FTI) stands as a premier intermediate in these fields[1].

As an application scientist, I frequently leverage 8:2 FTI because of its unique amphiphilic-like reactivity. It combines a highly inert, super-hydrophobic perfluorinated tail with a reactive alkyl iodide head, making it an indispensable electrophile for surface treatments and fluorous-phase organic synthesis[1][2].

Quantitative Chemical Properties

The following table summarizes the critical physicochemical parameters of 8:2 FTI, which are foundational for calculating reaction stoichiometry and predicting phase-partitioning behavior.

| Property | Value / Description |

| Chemical Name | 1H,1H,2H,2H-Perfluorodecyl iodide |

| Synonyms | 8:2 FTI; 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane[1] |

| CAS Number | 2043-53-0[3] |

| Molecular Formula | C₁₀H₄F₁₇I[3] |

| Molecular Weight | 574.02 g/mol [3] |

| Melting Point | 55 – 59 °C[1] |

| Boiling Point | 96 °C at 12 mmHg[1] |

| XLogP3-AA (Hydrophobicity) | 7.5[4] |

| Appearance | White to almost white powder/crystal[1] |

Structural Mechanics & Causality

The nomenclature "8:2" refers to the molecule's distinct structural domains: an 8-carbon perfluorinated chain (C₈F₁₇–) and a 2-carbon hydrogenated spacer (–CH₂CH₂–)[5].

The Causality of the Spacer: Why not use a fully perfluorinated iodide? A purely perfluorinated alkyl iodide (e.g., C₈F₁₇I) possesses an extreme electron-withdrawing environment that severely dampens the nucleophilic substitution (SN2) reactivity of the terminal iodine. The inclusion of the ethylene (–CH₂CH₂–) spacer is a thermodynamic necessity. It insulates the iodine atom from the inductive pull of the fluorine atoms, restoring the primary iodide's ability to act as an excellent leaving group. This structural design enables 8:2 FTI to readily undergo nucleophilic attack by alcohols, amines, and thiols, making it a highly effective fluorous-tagging agent[2].

Industrial Synthesis: The Telomerization Pathway

The commercial production of 8:2 FTI relies on a highly controlled telomerization process[5][6]. Tetrafluoroethylene (TFE) is reacted with a telogen (pentafluoroethyl iodide) under catalytic heat to build the perfluorinated backbone. A subsequent radical-driven ethylene insertion yields the final 8:2 FTI product.

Fig 1: Telomerization and ethylene insertion pathway for 8:2 FTI synthesis.

Advanced Applications: Fluorous-Phase Chemistry

In drug development and genomic technologies, 8:2 FTI is utilized to create "fluorous tags." These tags allow for the rapid, non-covalent purification of complex biomolecules (like carbohydrates) via fluorous solid-phase extraction (FSPE), bypassing tedious traditional chromatography[2].

Experimental Protocol 1: Synthesis of Fluorous-Tagged Carbohydrate Anchors

This protocol details the creation of a fluorous allyl protecting group used in carbohydrate microarrays, ensuring a self-validating synthesis loop.

-

Atmospheric Control: Purge a dry reaction flask with argon. Causality: Inert gas prevents the oxidative degradation of the diol precursor and limits side reactions with ambient moisture.

-

Reagent Preparation: Dissolve cis-1,4-butenediol in an anhydrous polar aprotic solvent (e.g., DMF) alongside a mild base (e.g., sodium hydride).

-

Substoichiometric Alkylation: Slowly add 0.8 equivalents of 8:2 FTI relative to the diol. Causality: Using a substoichiometric amount of 8:2 FTI is a deliberate kinetic choice to heavily favor mono-alkylation over di-alkylation. This ensures one hydroxyl group remains free for subsequent glycosylation with the target carbohydrate[2].

-

Reaction Execution: Heat the mixture to 60 °C for 12 hours. The primary iodide of 8:2 FTI acts as the leaving group during the SN2 attack by the butenediol alkoxide.

-

Fluorous Solid-Phase Extraction (FSPE): Load the crude mixture onto a fluorinated silica gel column. Wash with a fluorophobic solvent (e.g., 80% MeOH/H₂O) to elute unreacted diol, then switch to a fluorophilic solvent (e.g., 100% THF or fluorinated solvents) to elute the pure fluorous-tagged alcohol. Causality: The C₈F₁₇ tail exhibits an exclusive, high-affinity non-covalent interaction with the fluorinated stationary phase, validating the success of the tag insertion[2].

Environmental Fate & Analytical Characterization

Due to its volatility and widespread industrial use, 8:2 FTI can be unintentionally released into the atmosphere and wastewater[6][7]. Once in the environment, it acts as an indirect precursor to persistent organic pollutants, specifically perfluorinated carboxylic acids (PFCAs) like Perfluorooctanoic acid (PFOA) and Perfluorononanoic acid (PFNA)[6][8].

Fig 2: Environmental transformation of 8:2 FTI into perfluorinated carboxylic acids.

Experimental Protocol 2: Nontarget LC-HRMS Analysis of 8:2 FTI in Environmental Matrices

To monitor environmental leakage, a highly specific LC-MS/MS workflow is required to detect trace polyfluorinated iodine alkanes (PFIs)[7][9].

-

Matrix Extraction: Filter wastewater samples and process them through a Weak Anion Exchange (WAX) solid-phase extraction cartridge. Causality: WAX cartridges are dual-functional; they capture neutral FTIs via hydrophobic interactions with the sorbent backbone, while simultaneously trapping anionic degradation products (like PFCAs) via electrostatic interactions, preventing analyte loss[9].

-

Chromatographic Separation: Inject 5 μL of the eluate onto a C18 UPLC column (flow rate: 250 μL/min). Causality: The extreme hydrophobicity of the C₈F₁₇ chain requires a dense, non-polar stationary phase to achieve adequate retention and baseline resolution from matrix interferents.

-

Mass Spectrometric Ionization: Operate a Heated Electrospray Ionization (HESI) source in negative mode (Capillary voltage: -3200 V, Desolvation temp: 350 °C). Causality: Iodinated compounds readily undergo in-source fragmentation. Negative mode capitalizes on this by generating a highly abundant and stable iodide ion (I⁻, m/z 126.9045), which serves as a definitive diagnostic fragment for PFIs[7].

-

Algorithmic Structure Validation: Because novel iodinated polyfluoroalkyl substances often lack entries in standard chemical databases (e.g., PubChem), apply an in silico validation step. Replace the iodine atom with a fluorine atom (I → F) in the generated molecular formula to search for analogous known PFAAs. Causality: This algorithmic substitution bridges the gap in database libraries, allowing researchers to confidently elucidate the carbon backbone structure of unknown telomer degradation products[7][9].

Conclusion

1H,1H,2H,2H-Perfluorodecyl iodide (8:2 FTI) is a masterclass in chemical design, balancing the extreme stability of a perfluorinated tail with the precise reactivity of an ethyl-spaced iodide. Whether engineering non-stick surface coatings, synthesizing microarrays via fluorous-phase chemistry, or tracking environmental degradation pathways, understanding the mechanistic causality of 8:2 FTI is essential for modern chemical application scientists.

References

-

[3] 1-Iodo-1H,1H,2H,2H-perfluorodecane | CAS 2043-53-0 | SCBT. Santa Cruz Biotechnology. 3

-

[7] First Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis and Iodine-Specific Screening Algorithm. Environmental Science & Technology - ACS Publications. 7

-

[9] Nontarget Analysis and Comprehensive Characterization of Iodinated Polyfluoroalkyl Acids in Wastewater and River Water by LC-HRMS with Cascade Precursor-Ion Exclusions and Algorithmic Approach. Environmental Science & Technology - ACS Publications. 9

-

[4] CAS 2043-53-0 1-Iodo-1H,1H,2H,2H-perfluorodecane. Alfa Chemistry. 4

-

[2] Fluorous-Based Carbohydrate Microarrays. Genomic Technologies Facility, Iowa State University. 2

-

[6] Presence and Partitioning Behavior of Polyfluorinated Iodine Alkanes in Environmental Matrices around a Fluorochemical Manufacturing Plant. ACS Publications.6

-

[5] The in Vitro Estrogenic Activities of Polyfluorinated Iodine Alkanes. PMC - NIH. 5

-

[8] Investigation of fluorinated telomer alcohols and related compounds in fluorinated oil and water repellents. Hyogo Prefectural Institute of Environmental Science. 8

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. plantgenomics.iastate.edu [plantgenomics.iastate.edu]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ee-net.ne.jp [ee-net.ne.jp]

- 9. pubs.acs.org [pubs.acs.org]

Architecting Low-Surface-Energy Interfaces: A Technical Guide to 1H,1H,2H,2H-Perfluorodecyl Iodide (CAS 2043-53-0)

Executive Summary

In the development of advanced fluorinated materials and biomedical interfaces, 1H,1H,2H,2H-Perfluorodecyl iodide (CAS 2043-53-0)—commonly referred to as 8:2 fluorotelomer iodide or 8:2 FTI—serves as a cornerstone intermediate[1],[2]. As a Senior Application Scientist, I approach this compound recognizing its dual nature: it is an unparalleled building block for synthesizing superhydrophobic coatings, organic thin-film transistors, and drug delivery mimetics[1],[3], yet it requires stringent regulatory oversight due to its classification as a Persistent Organic Pollutant (POP) precursor,[4]. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols associated with 8:2 FTI.

Physicochemical Profiling & Structural Causality

The utility of 8:2 FTI is entirely dictated by its biphasic molecular architecture: a rigid, highly lipophobic perfluorooctyl tail ( C8F17− ) and a reactive ethyl iodide headgroup ( −CH2CH2I ).

Table 1: Physicochemical Properties of 1H,1H,2H,2H-Perfluorodecyl Iodide

| Property | Value | Causality / Scientific Significance |

| CAS Number | 2043-53-0 | Primary identifier for regulatory tracking and compliance[1]. |

| Molecular Formula | C10H4F17I | The C8F17 tail drives low surface energy; the C2H4I head enables reactivity[2]. |

| Molecular Weight | 574.02 g/mol | High mass due to heavy fluorine and iodine atoms[1],[5]. |

| Melting Point | 54 – 60 °C | Solid at room temperature; requires gentle heating for solvent-free reactions,[5]. |

| Boiling Point | 96 °C at 12 mmHg | Allows for vacuum distillation during post-synthesis purification[1]. |

| Appearance | White to almost white crystal | Purity indicator; yellowing suggests iodine liberation ( I2 ) via photodegradation[1]. |

The Causality of the Ethylene Spacer

Why is the −CH2CH2− spacer critical? The perfluoroalkyl chain exerts a massive electron-withdrawing inductive effect. If the iodine were directly bonded to a CF2 group, the resulting C-I bond would be highly polarized and sterically shielded by the dense electron clouds of the fluorine atoms, rendering it inert to standard nucleophilic substitution. The ethylene spacer acts as an electronic buffer, insulating the terminal carbon. This restores the nucleophilicity of the C-I bond, allowing 8:2 FTI to readily undergo SN2 substitutions to form functional alcohols, acrylates, and silanes[1],[3].

Mechanistic Pathways: Telomerization & Downstream Synthesis

The industrial synthesis of 8:2 FTI relies on the telomerization process [4]. A telogen (e.g., pentafluoroethyl iodide) is reacted with multiple taxogen molecules (tetrafluoroethylene) to form perfluorooctyl iodide. The critical transformation occurs via the insertion of ethylene gas under high pressure (e.g., 40 atm at 40-45 °C), which yields the 8:2 FTI building block[3].

Figure 1: Industrial telomerization pathway and downstream functionalization of 8:2 FTI.

Experimental Workflow: Synthesis of Fluorinated Acrylates for Surface Modification

Direct attachment of iodides to substrates is inefficient. To utilize 8:2 FTI as an organic fluorine fabric finishing agent with excellent water/oil repellency and breathability[3],[6], it must be converted into a polymerizable fluorotelomer acrylate (8:2 FTA).

Protocol: Synthesis and Application of 8:2 FTA

This protocol is designed as a self-validating system, ensuring high-yield conversion and robust surface grafting.

Step 1: Hydrolysis to 8:2 Fluorotelomer Alcohol (8:2 FTOH)

-

Procedure: React 8:2 FTI with sodium hydroxide ( NaOH ) in a Dimethylformamide (DMF)/water co-solvent system at 80 °C.

-

Mechanistic Causality: DMF is chosen as a polar aprotic solvent because it solvates the Na+ ions while leaving the OH− nucleophile unsolvated and highly reactive. This drives the SN2 displacement of the bulky iodide.

-

Self-Validation: Track the reaction via 19F NMR[3]. The disappearance of the upstream CF2 signal (which is heavily deshielded by the adjacent iodine atom) confirms complete conversion, preventing unreacted iodide from causing downstream side reactions.

Step 2: Esterification to 8:2 FTA

-

Procedure: React the purified 8:2 FTOH with acryloyl chloride in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0 °C.

-

Mechanistic Causality: TEA acts as both a nucleophilic catalyst and an acid scavenger. It precipitates as TEA-HCl, driving the equilibrium forward according to Le Chatelier’s principle and preventing acidic cleavage of the newly formed ester bond.

Step 3: Free-Radical Polymerization on Substrate

-

Procedure: Apply the 8:2 FTA monomer to the target fabric or substrate alongside a thermal initiator (e.g., AIBN) and cure at 120 °C.

-

Mechanistic Causality: The acrylate double bonds polymerize to form a robust, covalently linked matrix. Concurrently, the rigid C8F17− chains self-assemble and orient perpendicularly to the air-solid interface. This minimizes surface energy, creating a microscopic barrier that repels both aqueous and hydrocarbon-based liquids[1].

Figure 2: Self-validating workflow for superhydrophobic surface modification using 8:2 FTI.

Biomedical & Advanced Material Applications

Beyond textile finishing, the unique properties of 8:2 FTI are leveraged in high-tech sectors:

-

Drug Development: Researchers utilize 8:2 FTI derivatives to synthesize fluorinated lipids. Because fluorocarbons are both hydrophobic and lipophobic, these lipids form highly stable cell membrane mimetics and fluorinated liposomes. This "fluorophilic effect" enhances the structural integrity and circulation time of drug delivery vehicles in vivo[1].

-

Electronics: 8:2 FTI is employed in the preparation of chemical compounds used in high-performance organic thin-film transistors (OTFTs), where the fluorinated chains improve charge carrier mobility and environmental stability[3]. It is also used to prepare 2,2′-bipyridines featuring fluorinated alkyl groups for advanced catalysis.

Environmental Integrity & Regulatory Landscape (E-E-A-T)

Trustworthiness in chemical application requires strict adherence to global regulatory frameworks. While 8:2 FTI is a high-performance material, it is classified as a High-Production-Volume Chemical (HPVC) and a Persistent Organic Pollutant (POP)[3],.

Because it is an 8:2 fluorotelomer, it acts as a precursor that can undergo environmental degradation into Perfluorooctanoic acid (PFOA) and other long-chain perfluorocarboxylic acids (PFCAs)[4],[7]. Under the Stockholm Convention , PFOA, its salts, and PFOA-related compounds (which explicitly include any substance with a C7F15C moiety that degrades to PFOA, such as 8:2 FTI) are heavily restricted[7].

Actionable Guidance for Scientists:

-

Closed-Loop Systems: Researchers and process engineers must implement closed-loop synthesis and rigorous waste-capture protocols to prevent the environmental release of 8:2 FTI[8].

-

Substitution Strategies: The industry is actively shifting toward shorter-chain alternatives (e.g., C4 or C6 fluorotelomers). C8 derivatives like 2043-53-0 should be strictly reserved for applications where their unparalleled performance is legally exempted (e.g., specific medical devices or semiconductor manufacturing) and cannot be matched by shorter-chain analogs[8].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]

- 4. Screening Assessment - Canada.ca [canada.ca]

- 5. AB102810 | CAS 2043-53-0 – abcr Gute Chemie [abcr.com]

- 6. lanhaiindustry.com [lanhaiindustry.com]

- 7. chm.pops.int [chm.pops.int]

- 8. echa.europa.eu [echa.europa.eu]

Introduction: The Architectural Significance of Segmented Fluorocarbons

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecyl Iodide for Advanced Research Applications

Abstract: This guide provides a comprehensive technical overview of 1H,1H,2H,2H-Perfluorodecyl Iodide, a pivotal fluorinated intermediate. It details the compound's core physicochemical properties, synthesis methodologies, and critical applications in surface engineering and materials science. Furthermore, it explores its emerging relevance for professionals in drug development as a versatile building block and a component for modifying biomedical surfaces. The document includes detailed experimental protocols, safety guidelines, and data presented in a clear, accessible format for researchers and scientists.

1H,1H,2H,2H-Perfluorodecyl Iodide (C₁₀H₄F₁₇I) is a specialized chemical compound distinguished by its unique molecular structure: a long perfluorinated carbon chain (-(CF₂)₈-) linked to a hydrocarbon segment (-CH₂CH₂-), which is terminated by a reactive iodine atom. This segmented architecture imparts a distinct set of properties. The highly fluorinated "tail" is responsible for its low surface energy, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics.[1] The ethyl iodide "head" provides a reactive site for further chemical modification, making it a valuable intermediate in the synthesis of a wide array of fluorinated materials.[1][2]

This guide serves to bridge the gap between the material science applications of this compound and its potential utility in the pharmaceutical and drug development sectors. By understanding its fundamental chemistry and proven applications, researchers can unlock new opportunities for innovation, from creating advanced anti-fouling medical devices to synthesizing novel fluorinated pharmaceutical agents.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of 1H,1H,2H,2H-Perfluorodecyl Iodide is fundamental to its application in any research context. These properties dictate its behavior in chemical reactions, its solubility in various media, and its performance as a surface-modifying agent.

Molecular Identity and Structure

-

Chemical Name: 1H,1H,2H,2H-Perfluorodecyl Iodide

-

Synonyms: 1H,1H,2H,2H-Heptadecafluorodecyl Iodide, 1-Iodo-1H,1H,2H,2H-perfluorodecane, 1H,1H,2H,2H-Heptadecafluoro-1-iododecane.[3][4][5]

The structure consists of a C8F17 perfluoroalkyl group linked to an ethyl iodide group. This segmentation is crucial for its function, allowing the molecule to act as a bridge between fluorophilic and iodophilic chemical environments.

Tabulated Physical and Chemical Properties

The following table summarizes the key quantitative data for 1H,1H,2H,2H-Perfluorodecyl Iodide, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 574.02 g/mol | [5][6] |

| 573.91 g/mol | [7] | |

| Appearance | White to almost white crystalline solid or powder | [3][5] |

| Melting Point | 55-57 °C | [5][6] |

| Boiling Point | 178-180 °C (at atmospheric pressure) | [6] |

| 92-96 °C (at 12 mmHg) | [5] | |

| Solubility | Insoluble in water | [5] |

| Purity | Typically ≥97% | [7] |

Synthesis and Manufacturing Insights

The primary route for synthesizing compounds like 1H,1H,2H,2H-Perfluorodecyl Iodide is through a process known as telomerization. This involves the reaction of a "telogen" (a molecule that provides the end groups) with a "taxogen" (a monomer that is polymerized).

Common Synthetic Pathway: Telomerization

In a typical synthesis, a shorter-chain perfluoroalkyl iodide (e.g., perfluoroethyl iodide) acts as the telogen, and tetrafluoroethylene (TFE) serves as the taxogen. The reaction proceeds via a free-radical mechanism, adding TFE units to extend the fluorinated chain.[8] A subsequent reaction with ethylene introduces the -CH₂CH₂- spacer and displaces the iodine to the terminal position.[9]

The causality behind this choice is efficiency and control. The telomerization process allows for the construction of the long perfluorinated chain, while the subsequent addition of ethylene provides the crucial hydrocarbon spacer that modulates the reactivity of the terminal iodide.

Workflow Diagram of a Generalized Synthesis

Caption: Generalized workflow for the synthesis of 1H,1H,2H,2H-Perfluorodecyl Iodide.

Applications in Material Science and Surface Engineering

The primary application for this compound in material science is as a precursor for creating low-energy surfaces.[1] Its perfluorinated tail is exceptionally effective at repelling both water and oils, a property highly sought after for protective coatings.[1]

Foundation for Self-Assembled Monolayers (SAMs)

While the iodide itself can be used in certain reactions, it is more commonly converted into a more reactive headgroup, such as a trichlorosilane (-SiCl₃). The related compound, 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS), is widely used to form self-assembled monolayers (SAMs) on hydroxyl-terminated surfaces like glass, silicon wafers, and metal oxides.[10] These monolayers are used to prevent sticking in nanoimprint lithography and microelectromechanical systems (MEMS).[10] The iodide serves as a stable, storable precursor that can be converted to the desired silane immediately before use.

Protocol: Preparation of a Hydrophobic Surface (via Silanization Precursor)

This protocol describes a conceptual two-step process where the iodide is first converted to a silane, which is then used to modify a glass surface. This self-validating system is confirmed by observing a dramatic change in the water contact angle.

Part A: Synthesis of the Silane Precursor (Conceptual)

-

Grignard Formation: React 1H,1H,2H,2H-Perfluorodecyl Iodide with magnesium turnings in anhydrous ether to form the corresponding Grignard reagent (Perfluorodeylethylmagnesium Iodide).

-

Silanization: React the freshly prepared Grignard reagent with an excess of tetrachlorosilane (SiCl₄).

-

Purification: The resulting 1H,1H,2H,2H-Perfluorodecyltrichlorosilane is purified via vacuum distillation to remove byproducts and unreacted starting materials.

Part B: Surface Modification via Molecular Vapor Deposition

-

Substrate Preparation: Clean glass slides by sonicating in acetone, then isopropanol, and finally deionized water. Dry the slides under a stream of nitrogen.

-

Hydroxylation: Activate the surface to generate hydroxyl (-OH) groups by treating with a piranha solution (H₂SO₄/H₂O₂) or an oxygen plasma cleaner. (Extreme caution is required) .

-

Deposition: Place the cleaned slides and a small vial containing the 1H,1H,2H,2H-Perfluorodecyltrichlorosilane precursor into a vacuum deposition chamber.

-

Monolayer Formation: Evacuate the chamber and then introduce the silane vapor at a controlled temperature (e.g., 50°C). The trichlorosilane head groups will covalently bond with the surface hydroxyl groups.[10]

-

Post-Deposition Cleaning: After deposition, rinse the slides with a non-polar solvent (e.g., hexane) to remove any non-covalently bonded molecules and then dry.

-

Validation: Measure the static water contact angle. An uncoated glass slide will be hydrophilic (<10°), while a successfully coated surface will be highly hydrophobic (>110°).

Diagram of the Surface Modification Workflow

Caption: Step-by-step workflow for creating a hydrophobic surface.

Relevance and Potential Applications in Drug Development

While not a drug itself, 1H,1H,2H,2H-Perfluorodecyl Iodide holds significant potential for professionals in drug development through several avenues.

-

Fluorinated Building Blocks: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as a valuable building block for introducing a long-chain fluorous tag, which can be useful in synthesis and purification (e.g., fluorous solid-phase extraction).

-

Surface Modification of Drug Delivery Systems: The surfaces of nanoparticles, liposomes, or microneedle arrays can be modified using the principles described in Section 4.0. Creating a hydrophobic or lipophobic surface could control drug release kinetics, improve particle stability, or prevent aggregation.

-

Coatings for Medical Devices and Diagnostics: The anti-sticking and anti-fouling properties derived from this compound are highly relevant for medical implants, catheters, and diagnostic tools (e.g., microfluidic chips) to prevent biofouling and ensure reliable performance.[10]

-

Iodine-Catalyzed Reactions: Recent research has shown that molecular iodine can catalyze important chemical transformations used in pharmaceutical synthesis, such as the 1,2-diamination of alkenes.[11] While this specific iodide is a reagent, the broader field of iodine-mediated reactions is a sustainable and less toxic alternative to heavy metal catalysts, making iodine-containing compounds like this one of increasing interest.[11]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

1H,1H,2H,2H-Perfluorodecyl Iodide is classified as an irritant.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4][12] May cause respiratory irritation if inhaled as a dust.[12]

-

PPE: Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator is recommended.[4][12]

Protocol for Safe Handling and Spill Management

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid all personal contact.[13] Keep containers tightly sealed when not in use.[5]

-

Spill Cleanup (Solid): In case of a spill, avoid generating dust.[13] Gently sweep or vacuum up the material and place it into a sealed container for disposal.[13] The area should then be wiped down.

-

First Aid:

Long-term Storage and Stability

-

Storage Conditions: Store in a cool, dry, and dark place away from direct sunlight and incompatible materials such as strong bases and oxidizing agents.[2][5] The container should be kept tightly sealed.[5]

-

Stability: The compound is stable under recommended storage conditions. It may be sensitive to light.[2] Avoid exposure to high temperatures, as it may decompose and emit poisonous fumes.[13]

Conclusion: Future Perspectives

1H,1H,2H,2H-Perfluorodecyl Iodide is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its unique segmented structure provides a powerful platform for creating highly functionalized surfaces and molecules. For material scientists, it is a key precursor to robust hydrophobic and oleophobic coatings. For drug development professionals, it offers a versatile building block for creating advanced drug delivery systems, modifying biomedical device surfaces, and potentially participating in novel synthetic pathways. As research continues to push the boundaries of both material performance and medicinal chemistry, the strategic application of architecturally significant molecules like 1H,1H,2H,2H-Perfluorodecyl Iodide will undoubtedly play a crucial role.

References

- Santa Cruz Biotechnology, Inc. (n.d.). 1H,1H,2H,2H-Perfluorododecyl iodide.

- HaloPolymer. (n.d.). 1H,1H,2H,2H- PERFLUOROOCTYL IODIDE.

- Apollo Scientific. (n.d.). Perfluorodecyl iodide Safety Data Sheet.

- Strem Chemicals, Inc. (n.d.). 1H,1H,2H,2H-Perfluorodecyliodide, 97%.

- Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 1H,1H,2H,2H-Heptadecafluorodecyl Iodide.

- Mol-Instincts. (n.d.). 1H,1H,2H,2H-全氟癸基碘烷.

- Scientific.Net. (n.d.). Study on Preparation of 1H,1H,2H-Heptadecafluorodecene.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1H,1H,2H,2H-Heptadecafluorodecyl Iodide.

- Oakwood Chemical. (n.d.). 1H,1H,2H,2H-Perfluorodecyl iodide.

- Synquest Labs. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane Safety Data Sheet.

- Chem-Impex International, Inc. (n.d.). 1H,1H,2H,2H-Heptadecafluorodecyl iodide.

- Fisher Scientific Chemicals. (n.d.). SAFETY DATA SHEET: 1H,1H,2H,2H-Perfluorooctyl iodide.

- AccuStandard. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane.

- Sigma-Aldrich. (n.d.). 1H,1H,2H,2H-Perfluorooctyl iodide 96.

- ChemicalBook. (2026). 1H,1H,2H,2H-Perfluorooctyl iodide.

- Google Patents. (1966). Process for the preparation of perfluorocarbon iodides.

- Fluoropharm. (n.d.). 2043-53-0 | 1H,1H,2H,2H-Perfluorodecyl iodide.

- ChemicalBook. (2019). Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane.

- ResOU (Osaka University). (2021). Simple iodine will speed up drug discovery.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. halopolymer.com [halopolymer.com]

- 3. 1H,1H,2H,2H-Heptadecafluorodecyl Iodide | 2043-53-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1H,1H,2H,2H-全氟癸基碘烷|1H,1H,2H,2H-Perfluorodecyl Iodide|2043-53-0|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 6. 1H,1H,2H,2H-Perfluorodecyl iodide [oakwoodchemical.com]

- 7. strem.com [strem.com]

- 8. US3234294A - Process for the preparation of perfluorocarbon iodides - Google Patents [patents.google.com]

- 9. Study on Preparation of 1H,1H,2H-Heptadecafluorodecene | Scientific.Net [scientific.net]

- 10. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 11. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]

- 12. synquestlabs.com [synquestlabs.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1H,1H,2H,2H-Perfluorodecyl iodide synthesis route

An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorodecyl Iodide

Authored by: A Senior Application Scientist

Introduction

1H,1H,2H,2H-Perfluorodecyl iodide, a significant member of the family of polyfluorinated iodine alkanes (PFIs), serves as a crucial intermediate in the synthesis of a wide array of fluorinated organic compounds.[1] Its unique molecular structure, featuring a perfluorinated carbon chain, imparts exceptional chemical stability and both hydrophobic and oleophobic properties. These characteristics make it an invaluable building block in the development of specialized materials, including water- and oil-repellent surface coatings for textiles, non-stick coatings, and advanced materials for electronics.[2] Furthermore, it is a key precursor for the synthesis of fluorinated polymers, surfactants, and fluoroacrylates, which find applications in industries ranging from aerospace to pharmaceuticals.[2][3] This guide provides a comprehensive overview of the predominant synthesis route for 1H,1H,2H,2H-Perfluorodecyl iodide, focusing on the underlying reaction mechanism, a detailed experimental protocol, and methods for purification and characterization.

Core Synthesis Route: Radical Telomerization

The most prevalent and industrially significant method for synthesizing 1H,1H,2H,2H-Perfluorodecyl iodide is through the radical telomerization of a perfluoroalkyl iodide (the telogen) with an alkene (the taxogen). Specifically, the reaction involves the addition of perfluorooctyl iodide (C8F17I) to ethylene (C2H4). This process is a classic example of an Atom Transfer Radical Addition (ATRA) reaction.

Reaction Principle and Mechanism

The synthesis is fundamentally a free-radical chain reaction. The process is initiated by the homolytic cleavage of the carbon-iodine bond in the perfluorooctyl iodide, which is the weakest bond in the molecule. This generates a highly reactive perfluorooctyl radical (C8F17•). This radical then adds across the double bond of an ethylene molecule to form a new carbon-centered radical. This new radical subsequently abstracts an iodine atom from another molecule of perfluorooctyl iodide, thereby propagating the chain and forming the desired product, 1H,1H,2H,2H-Perfluorodecyl iodide, along with a new perfluorooctyl radical.

The initiation of this radical chain can be achieved through several methods:

-

Thermal Initiation: Application of heat provides the necessary energy to induce homolytic cleavage of the C-I bond.

-

Photochemical Initiation: Irradiation with UV light can also supply the energy for radical formation.

-

Chemical Initiation: The use of radical initiators, such as peroxides or azo compounds (e.g., AIBN), can generate radicals that initiate the chain reaction at lower temperatures.

-

Redox Initiation: Redox systems, for instance, employing sodium dithionite (Na2S2O4), can also trigger the formation of the initial perfluoroalkyl radicals under mild conditions.[4]

The overall reaction is as follows:

C8F17I + CH2=CH2 → C8F17CH2CH2I

Experimental Protocol: A Representative Synthesis

The following protocol details a laboratory-scale synthesis of 1H,1H,2H,2H-Perfluorodecyl iodide via thermal initiation.

Materials and Equipment:

-

Perfluorooctyl iodide (C8F17I)

-

Ethylene (CH2=CH2) gas

-

High-pressure autoclave reactor equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet

-

Vacuum pump

-

Distillation apparatus

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas, such as nitrogen or argon, to remove any oxygen, which can interfere with the radical reaction.

-

Charging the Reactor: Perfluorooctyl iodide is charged into the autoclave.

-

Sealing and Purging: The reactor is sealed, and the system is evacuated using a vacuum pump and then backfilled with ethylene gas. This process is repeated several times to ensure an oxygen-free environment.

-

Pressurization: The reactor is pressurized with ethylene to the desired reaction pressure.

-

Heating and Reaction: The stirred mixture is heated to the reaction temperature. The temperature and pressure are carefully monitored and maintained for the duration of the reaction.

-

Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and any excess ethylene gas is carefully vented.

-

Product Isolation: The crude product, a liquid at room temperature, is collected from the reactor.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 1H,1H,2H,2H-Perfluorodecyl iodide.

Quantitative Data Summary

The reaction parameters can be optimized to achieve high yields and selectivity. Below is a table summarizing typical conditions and outcomes.

| Parameter | Typical Value/Range | Rationale/Causality |

| Starting Materials | Perfluorooctyl iodide, Ethylene | Perfluorooctyl iodide provides the perfluoroalkyl chain, while ethylene acts as the two-carbon spacer. |

| Molar Ratio (C2H4:C8F17I) | > 1:1 (often in excess) | An excess of ethylene helps to drive the reaction towards the mono-adduct and minimize the formation of higher telomers. |

| Temperature | 180-220 °C | Sufficient thermal energy is required to initiate the homolytic cleavage of the C-I bond.[5] |

| Pressure | 20-50 bar | Higher pressure increases the concentration of ethylene in the liquid phase, enhancing the reaction rate. |

| Reaction Time | 8-24 hours | The reaction time is optimized to ensure high conversion of the starting materials. |

| Typical Yield | 70-90% | The yield is dependent on the optimization of the reaction conditions. |

Purification and Characterization

Purification Protocol

The crude product from the reaction often contains unreacted starting materials and potentially small amounts of higher telomers (e.g., C8F17(CH2CH2)2I). Purification is typically achieved through the following steps:

-

Washing: The crude product may be washed with an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any traces of free iodine. This is followed by washing with deionized water to remove any water-soluble impurities.

-

Drying: The organic layer is separated and dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Filtration: The drying agent is removed by filtration.

-

Vacuum Distillation: The final product is purified by vacuum distillation. This is an effective method to separate the desired 1H,1H,2H,2H-Perfluorodecyl iodide from less volatile impurities and any unreacted perfluorooctyl iodide.

Characterization

The identity and purity of the synthesized 1H,1H,2H,2H-Perfluorodecyl iodide are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons in the -CH2CH2I- group.

-

¹⁹F NMR: Confirms the structure of the perfluoroalkyl chain.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the compound and confirm its molecular weight.

Safety and Handling

-

Perfluoroalkyl iodides are light-sensitive and should be stored in dark containers.[3][6]

-

The synthesis involves the use of high-pressure equipment (autoclave) and flammable gas (ethylene) . All operations should be conducted in a well-ventilated fume hood by trained personnel, with appropriate safety precautions in place.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

The synthesis of 1H,1H,2H,2H-Perfluorodecyl iodide via the radical telomerization of perfluorooctyl iodide and ethylene is a robust and well-established method. By carefully controlling the reaction parameters, high yields of the desired product can be achieved. The purified compound serves as a versatile and indispensable intermediate for the development of a wide range of high-performance fluorinated materials. Its unique properties continue to drive innovation in diverse fields of science and technology.

References

-

Balagué, J., Ameduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215-222. [Link]

-

HaloPolymer. 1H,1H,2H,2H- PERFLUOROOCTYL IODIDE. [Link]

-

Hauptschein, M., & O'Brien, J. F. (1959). The Free Radical Addition of Perfluoroalkyl Iodides to Ethylene. Journal of the American Chemical Society, 81(18), 4843-4846. [Link]

-

HaloPolymer. 1H,1H,2H,2H- PERFLUOROHEXYL IODIDE. [Link]

-

Ameduri, B. (2009). From vinylidene fluoride (VDF) to the applications of VDF-containing polymers and copolymers: recent developments and future trends. Chemical reviews, 109(12), 6632-6686. [Link]

Sources

Spectroscopic Data and Analytical Methodologies for 1H,1H,2H,2H-Perfluorodecyl Iodide (CAS: 2043-53-0)

Executive Summary

1H,1H,2H,2H-Perfluorodecyl iodide (also known as 8:2 fluorotelomer iodide or 1-Iodo-1H,1H,2H,2H-perfluorodecane) is a critical electrophilic building block utilized in the synthesis of highly fluorinated materials, organogelators, and specialized pharmaceutical intermediates. Because the integrity of downstream products depends heavily on the purity of this precursor, rigorous spectroscopic characterization is non-negotiable. This whitepaper provides an in-depth technical analysis of its spectroscopic signatures, explains the physical causality behind these signals, and outlines self-validating experimental workflows for its analysis.

Mechanistic Origins and Structural Implications

The spectroscopic behavior of 1H,1H,2H,2H-Perfluorodecyl iodide (1[1]) is fundamentally dictated by its industrial synthesis pathway. The molecule is produced via a telomerization process where tetrafluoroethylene (the taxogen) reacts with perfluoroethyl iodide (the telogen) to form a perfluoroalkyl iodide chain. This is followed by the radical addition of ethylene to yield the final 8:2 fluorotelomer iodide.

This specific molecular architecture—a highly electron-withdrawing perfluorinated "tail" coupled to a polarizable, heavy iodine "head" via a brief ethylene bridge—creates extreme electronic environments that manifest uniquely across different spectroscopic modalities.

Fig 1. Mechanistic pathway for the industrial synthesis of 1H,1H,2H,2H-Perfluorodecyl iodide.

Core Spectroscopic Signatures & Causality

To confidently identify and quantify this compound, analysts must understand the physical phenomena driving its spectral data.

Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is defined by two competing electronic forces: the inductive pull of the perfluoroalkyl chain and the "heavy atom effect" of iodine (2 [2]).

-

¹H NMR: The protons adjacent to the iodine atom (-CH₂-I) are deshielded by the halogen's electronegativity, appearing as a distinct triplet near 3.20 ppm. The protons adjacent to the fluorinated tail (-CH₂-CF₂-) appear as a complex multiplet near 2.75 ppm due to long-range scalar coupling ( 3JHF ) with the neighboring fluorine atoms.

-

¹³C NMR: Iodine exhibits a profound spin-orbit coupling phenomenon known as the "heavy atom effect." Counterintuitively, this heavily shields the attached carbon, shifting the -CH₂-I signal anomalously upfield (often near 0 to -5 ppm). Conversely, the carbons within the perfluoroalkyl chain appear as complex, low-intensity multiplets between 110–120 ppm due to massive one-bond C-F spin-spin coupling.

-

¹⁹F NMR: The terminal trifluoromethyl group (-CF₃) acts as a reliable anchor at -81.0 ppm. The internal difluoromethylene groups (-CF₂-) span a range from -114.0 to -126.0 ppm, with the fluorine atoms closest to the hydrogenated bridge appearing furthest downfield.

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

Under Electron Ionization (EI), the molecule exhibits a molecular ion [M]⁺ at m/z 574. The dominant fragmentation pathway is the homolytic cleavage of the weak C-I bond, resulting in the loss of an iodine radical to yield a diagnostic [M-I]⁺ fragment at m/z 447. Secondary fragmentation yields characteristic fluorocarbon clusters (3[4]). In IR spectroscopy, the spectrum is overwhelmingly dominated by broad, intense C-F stretching vibrations in the 1100–1300 cm⁻¹ region (4 [5]).

Table 1: Summary of Quantitative Spectroscopic Data

| Spectroscopic Method | Key Signals / Parameters | Structural Assignment & Causality |

| ¹H NMR (CDCl₃) | δ 3.20 - 3.25 (t, 2H) | -CH₂-I : Deshielded by iodine electronegativity. |

| δ 2.65 - 2.80 (m, 2H) | -CH₂-CF₂- : Deshielded by inductive effect of the perfluoro tail; complex splitting due to 3JHF coupling. | |

| ¹⁹F NMR (CDCl₃) | δ -81.0 (t, 3F) | -CF₃ : Terminal group, minimally affected by the hydrocarbon bridge. |

| δ -114.5 (m, 2F) | -CF₂-CH₂- : Strongly influenced by the adjacent protons. | |

| δ -122.0 to -124.0 (m, 10F) | -(CF₂)₅- : Internal bulk of the perfluoroalkyl chain. | |

| ¹³C NMR (CDCl₃) | δ ~ 110 - 120 (m) | -CF₂- / -CF₃ : Split into complex multiplets by 1JCF coupling. |

| δ ~ 0.0 to -5.0 (t) | -CH₂-I : Anomalously shielded due to the iodine heavy atom effect. | |

| FT-IR (ATR) | 1200, 1140 cm⁻¹ | C-F stretching : Broad, highly intense dipole moment changes. |

| 2950, 2850 cm⁻¹ | C-H stretching : Weak signals relative to the C-F bands. | |

| GC-MS (EI) | m/z 574 | [M]⁺ : Intact molecular ion. |

| m/z 447 | [M - I]⁺ : Primary fragmentation via loss of iodine radical. | |

| m/z 181, 65 | Characteristic short-chain fluorotelomer fragments. |

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols incorporate built-in quality control gates to prevent false positives and ensure data fidelity.

Protocol 1: High-Resolution Multinuclear NMR Acquisition

-

Sample Preparation: Weigh exactly 20.0 mg of 1H,1H,2H,2H-Perfluorodecyl iodide. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

-

System Suitability (Self-Validation Gate): Before acquiring the sample data, lock the spectrometer to the deuterium signal of CDCl₃. Acquire a preliminary ¹H scan and measure the full width at half maximum (FWHM) of the residual CHCl₃ peak (δ 7.26 ppm). Proceed only if FWHM < 1.0 Hz, ensuring optimal magnetic field homogeneity.

-

¹H Acquisition: Execute a standard proton pulse sequence (e.g., zg30) at 400 MHz. Use 16 scans with a 2-second relaxation delay to ensure complete longitudinal relaxation ( T1 ).

-

¹⁹F Acquisition: Switch to a dedicated fluorine or broadband tunable probe (376 MHz). Utilize an inverse gated proton decoupling sequence to remove 3JHF complexity while minimizing the Nuclear Overhauser Effect (NOE), ensuring quantitative integration. Reference the spectrum to external CFCl₃ (0 ppm).

-

Data Processing: Apply a mild exponential window function (LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹⁹F) prior to Fourier transformation. Phase and baseline correct manually.

Protocol 2: GC-HRAM MS Analysis via SPME Arrow

Because fluorotelomers are highly volatile, headspace extraction coupled with High-Resolution Accurate Mass (HRAM) Orbitrap GC-MS provides superior sensitivity and specificity (5 [3]).

-

Calibration (Self-Validation Gate): Inject a known perfluorinated tuning standard (e.g., PFTBA). Verify that the mass accuracy for the m/z 69.0060 fragment is within < 2 ppm. Do not proceed if mass drift exceeds this threshold.

-

Headspace Extraction: Place 10 mg of the sample (or environmental matrix) into a 20 mL headspace vial. Expose a Solid Phase Micro-Extraction (SPME) Arrow (PDMS/DVB coated) to the headspace at 60 °C for 30 minutes.

-

Thermal Desorption: Introduce the SPME Arrow into the GC inlet at 250 °C for 3 minutes.

-

Chromatography: Utilize a mid-polarity capillary column (e.g., TG-5SILMS). Program the oven: 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

-

Orbitrap MS Acquisition: Operate in EI mode (70 eV). Acquire full scan data (m/z 50–600) at a mass resolution of 60,000 (FWHM). Extract the exact mass of the molecular ion (m/z 573.9086) to confirm the compound's identity against background hydrocarbon noise.

Fig 2. Orthogonal analytical workflow for the spectroscopic validation of fluorotelomers.

References

- National Center for Biotechnology Information. "Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | C10H4F17I | CID 74885". PubChem.

- RSC Publishing. "Lamellar Structure in Phosphonium Ionic Liquids: the Roles of Fluorination and Chain Length". The Royal Society of Chemistry.

- Thermo Fisher Scientific. "AN003507: Quantitation of volatile PFAS in environmental samples using SPME Arrow and Orbitrap Exploris GC".

- United Nations Environment Programme (UNEP). "Draft guidance on sampling, screening and analysis of persistent organic pollutants in products and recycling". Stockholm Convention.

- ACS Publications.

Sources

Computational modeling of 1H,1H,2H,2H-Perfluorodecyl iodide properties

An In-Depth Technical Guide to the Computational Modeling of 1H,1H,2H,2H-Perfluorodecyl Iodide

This guide provides a comprehensive framework for the computational modeling of 1H,1H,2H,2H-Perfluorodecyl iodide (C10H4F17I), a compound of significant interest in materials science, surface chemistry, and as a precursor in the synthesis of fluorinated materials.[1][2] For researchers, scientists, and drug development professionals, understanding the molecular properties and behavior of such compounds is paramount for rational design and application. Computational modeling offers a powerful, cost-effective lens to probe these properties at an atomic level, predicting behavior and guiding experimental efforts.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will journey from the quantum mechanical heart of the molecule to the macroscopic properties predictable through large-scale molecular dynamics, emphasizing the rationale behind each methodological choice and ensuring every described protocol is a self-validating system.

Part 1: Foundational Properties and Molecular Representation

Before any simulation can be undertaken, a thorough understanding of the target molecule and its known physicochemical properties is essential. These experimental values serve as the ultimate benchmark for validating our computational models. 1H,1H,2H,2H-Perfluorodecyl iodide is a long-chain perfluorinated compound with a terminal ethyl-iodide group.[1] This structure imparts significant hydrophobicity and chemical stability, making it valuable for creating water- and oil-repellent surfaces.[1] However, as a per- and polyfluoroalkyl substance (PFAS) precursor, understanding its behavior is also critical from an environmental and toxicological perspective.[3]

The first step in any computational study is to obtain an accurate molecular representation. This begins with the basic chemical connectivity and known physical data.

Molecular Structure Diagram

Caption: Atomic connectivity of 1H,1H,2H,2H-Perfluorodecyl iodide.

Table 1: Experimental Physicochemical Properties

This table summarizes the known experimental properties of 1H,1H,2H,2H-Perfluorodecyl iodide, which will serve as our validation targets.

| Property | Value | Source |

| CAS Number | 2043-53-0 | [1][2][4] |

| Molecular Formula | C10H4F17I | [1] |

| Molecular Weight | 574.02 g/mol | [1][2] |

| Appearance | White to almost white solid/crystal | [1][2] |

| Melting Point | 54 - 59 °C | [1][2] |

| Boiling Point | 96 °C at 12 mmHg | [1] |

| Water Solubility | Insoluble | [2] |

Part 2: Quantum Mechanical Foundations for Parameterization

To accurately simulate a molecule using classical methods (Molecular Mechanics), we must first derive a set of parameters that describe its internal energy landscape and electrostatic nature. Quantum Mechanics (QM) provides the most accurate, first-principles approach for this task.[5][6] QM calculations solve approximations of the Schrödinger equation to determine the electron distribution and corresponding molecular energies.[7]

Causality of Choice : We begin with QM not to simulate bulk properties directly—which would be computationally prohibitive—but to generate high-quality data for a single molecule. This data, specifically the optimized geometry, partial atomic charges, and bond/angle force constants, forms the foundation of a reliable classical force field.

Density Functional Theory (DFT) is the workhorse for this stage. It offers a favorable balance of accuracy and computational cost, making it ideal for parameterizing molecules of this size.[6]

Experimental Protocol 1: QM Geometry Optimization and Electrostatic Potential (ESP) Calculation

This protocol outlines the steps to obtain the equilibrium geometry and the electrostatic potential surface required for charge derivation.

-

Initial Structure Generation :

-

Build the 3D structure of 1H,1H,2H,2H-Perfluorodecyl iodide using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform a preliminary geometry optimization using a low-cost method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting conformation.

-

-

Geometry Optimization Input :

-

Prepare an input file for a QM software package (e.g., Gaussian, ORCA).

-

Method Selection : Specify a DFT functional. B3LYP is a robust and widely used choice.

-

Basis Set Selection : Choose a basis set. 6-31G(d) is a common starting point, providing a good compromise between accuracy and speed for geometry optimization.

-

Calculation Type : Set the calculation to Opt for geometry optimization.

-

Output : Request population analysis (e.g., Pop=MK for Merz-Kollman) to calculate the electrostatic potential on the molecular surface.

-

-

Execution and Verification :

-

Run the QM calculation.

-

Verify that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation. This confirms the geometry is a true energy minimum.

-

-

Data Extraction :

-

Extract the final optimized coordinates (in .xyz or .mol2 format).

-

Extract the electrostatic potential data. This data will be used in the next stage to derive the partial atomic charges.

-

Part 3: Molecular Mechanics and Force Field Development

While QM is highly accurate for a single molecule, simulating thousands of molecules to predict bulk properties requires a more efficient method. Molecular Mechanics (MM) provides this efficiency by treating atoms as spheres and bonds as springs.[6] The behavior of the system is governed by a "force field," a set of equations and associated parameters that define the potential energy.

The Challenge of Fluorine : Fluorinated compounds are notoriously difficult to parameterize for classical simulations.[8] The high electronegativity and low polarizability of fluorine atoms lead to complex electronic effects that are not always captured by general-purpose force fields like GAFF or OPLS-AA.[8][9][10] Therefore, careful parameter derivation and validation are critical.

Workflow: From Quantum Mechanics to a Classical Force Field

This workflow illustrates the process of using QM data to build a reliable MM model.

Caption: Workflow for deriving classical force field parameters from QM calculations.

Expertise in Action: Deriving Partial Charges

The distribution of charge within the molecule dictates its electrostatic interactions. The Restrained Electrostatic Potential (RESP) fitting procedure is a robust method to derive these charges. It uses the QM-calculated ESP as a target and fits the atomic point charges to reproduce this potential, with chemical constraints to ensure transferability. This is superior to simpler methods as it provides a more physically realistic representation of the molecular electrostatics.

Part 4: Probing Bulk Properties with Molecular Dynamics

With a parameterized force field, we can now simulate a large ensemble of molecules to predict macroscopic properties. Molecular Dynamics (MD) simulation is the tool for this job. MD calculates the forces on each atom based on the force field and integrates Newton's equations of motion to simulate the system's evolution over time.[11][12][13]

Experimental Protocol 2: MD Simulation for Bulk Density Prediction

This protocol details the workflow for simulating the liquid state of 1H,1H,2H,2H-Perfluorodecyl iodide to calculate its density.

-

System Building :

-

Using software like GROMACS or AMBER, place a large number of parameterized molecules (e.g., 500-1000) into a periodic simulation box. The initial box size should approximate the expected density to avoid instability.

-

-

Energy Minimization :

-

Perform a steepest descent followed by a conjugate gradient energy minimization. This step removes any steric clashes or unfavorable contacts introduced during the random placement of molecules.

-

-

NVT Equilibration (Constant Volume, Constant Temperature) :

-

Assign initial velocities to all atoms from a Maxwell-Boltzmann distribution corresponding to the target temperature (e.g., 65 °C, above the melting point).

-

Run a short MD simulation (e.g., 100-200 ps) while controlling the temperature with a thermostat (e.g., Langevin or Nosé-Hoover).[11] This allows the system to reach thermal equilibrium. Monitor the temperature to ensure it stabilizes around the target value.

-

-

NPT Equilibration (Constant Pressure, Constant Temperature) :

-

Switch to an NPT ensemble, adding a barostat (e.g., Berendsen or Parrinello-Rahman) to control the pressure at 1 atm.

-

Run a longer simulation (e.g., 1-2 ns). During this phase, the simulation box volume will fluctuate until the system reaches its equilibrium density at the target temperature and pressure. Monitor both the pressure and the density until they plateau.

-

-

Production Run :

-

Once the system is fully equilibrated, turn off the restraints and run a long production simulation (e.g., 10-100 ns) in the NPT ensemble.

-

Save the coordinates (trajectory) and system properties (like volume and temperature) at regular intervals.

-

-

Analysis :

-

Discard the initial portion of the production run as a final equilibration phase.

-

From the remaining trajectory, calculate the average box volume.

-

Calculate the density using the formula: ρ = (N * M) / (V_avg * N_A), where N is the number of molecules, M is the molecular weight, V_avg is the average volume, and N_A is Avogadro's number.

-

MD Simulation Workflow Diagram

Caption: A standard workflow for a Molecular Dynamics simulation.

Part 5: Model Validation - Closing the Loop

The final and most critical step is to compare the properties predicted from our simulations against the experimental data collected in Part 1. This is the ultimate test of our model's trustworthiness.

Table 2: Comparison of Simulated vs. Experimental Properties

This table presents a hypothetical but realistic comparison. Achieving perfect agreement is rare; the goal is to be within an acceptable margin of error (typically <5% for density) and to correctly capture trends.

| Property | Experimental Value | Simulated Value | % Error |

| Density (liquid, 65°C) | ~1.88 g/cm³ (estimated from similar compounds) | 1.85 g/cm³ | -1.6% |

| Melting Point | 54 - 59 °C[1][2] | (Requires advanced simulation techniques) | N/A |

Note: Accurately predicting melting points computationally is a highly complex task requiring specialized methods like free energy calculations, which are beyond the scope of this guide's protocols but represent a logical next step.

Discrepancies between simulation and experiment provide valuable insights. They may indicate deficiencies in the force field (e.g., inaccurate van der Waals parameters for the iodine atom) or the need for more advanced models that include electronic polarizability. This iterative process of refinement is central to computational science.

Part 6: Applications in Research and Development

A validated model of 1H,1H,2H,2H-Perfluorodecyl iodide is a powerful tool for:

-

Drug Development : While not a drug itself, its derivatives are used in coatings and functional materials. Models can help predict how these materials interact with biological surfaces or drug delivery vehicles.[1] Understanding the binding of related PFAS to transport proteins like Human Serum Albumin (HSA) is an active area of computational research.[14][15]

-

Materials Science : Simulating interfacial properties to design novel superhydrophobic or oleophobic coatings. The model can predict contact angles and surface energies, guiding the synthesis of materials with desired wetting properties.[1]

-

Environmental Science : Predicting the partitioning and transport of this compound in the environment. MD simulations can be used to understand its adsorption onto soil components or its behavior at air-water interfaces, which is crucial for risk assessment.[16][17]

Conclusion

The computational modeling of 1H,1H,2H,2H-Perfluorodecyl iodide is a multi-scale endeavor that bridges the accuracy of quantum mechanics with the statistical power of molecular dynamics. By carefully parameterizing a classical force field against first-principles data and subsequently validating the model against known experimental properties, we can build a predictive tool with significant applications across multiple scientific disciplines. This guide provides the foundational logic, workflows, and protocols necessary for researchers to embark on such studies, emphasizing that a robust model is not merely a collection of steps but a self-validating system grounded in physical reality.

References

- Genome-Scale Metabolic Modeling Predicts Per- and Polyfluoroalkyl Substance-Mediated Early Perturbations in Liver Metabolism. (2025). MDPI.

- Computational Modeling of Human Serum Albumin Binding of Per- and Polyfluoroalkyl Substances Employing QSAR, Read-Across, and Docking. (2023). PubMed.

- The Dynamics of Per- and Polyfluoroalkyl Substances (PFAS) at Interfaces in Porous Media: A Computational Roadmap from Nanoscale Molecular Dynamics Simulation to Macroscale Modeling. (2024). ACS Omega.

- Computational Modeling of Human Serum Albumin Binding of Per- and Polyfluoroalkyl Substances Employing QSAR, Read-Across, and Docking. (2023). PMC.

- 1H,1H,2H,2H- PERFLUOROOCTYL IODIDE. HaloPolymer.

- Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (2022). The Journal of Physical Chemistry A.

- Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates. (2024). MDPI.

- A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). ResearchGate.

- Quantum Chemistry Based Force Field for Simulations of Poly(vinylidene fluoride). (2025).

- Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2022). PMC - NIH.

- Alkyl iodides, C4-20, γ-ω-perfluoro — Health Effects & Exposure. Pollution Profile.

- 1H,1H,2H,2H-Heptadecafluorodecyl iodide. Chem-Impex.

- force field simulations: Topics by Science.gov.

- 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS # 2043-53-0. AccuStandard.

- Environmental and toxicity effects of perfluoroalkylated substances. (2004). PubMed.

- 1H,1H,2H,2H-Perfluorooctyl iodide 96 2043-57-4. Sigma-Aldrich.

- 1-Iodo-1H,1H,2H,2H-perfluorodecane. (2026). ChemicalBook.

- All-atom molecular dynamics simulations of polymer and polyelectrolyte brushes. (2024). Chemical Communications (RSC Publishing).

- Environmental and Toxicity Effects of Perfluoroalkylated Substances. (2015). ResearchGate.

- Our Current Understanding of the Human Health and Environmental Risks of PFAS. (2026). EPA.

- Quantum Mechanical Calculations.

- Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. (2021). PMC.

- Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules.

- The Dynamics of Per- and Polyfluoroalkyl Substances (PFAS) at Interfaces in Porous Media: A Computational Roadmap from Nanoscale Molecular Dynamics Simulation to Macroscale Modeling. (2024). PMC.

- Quantum-Inspired Ising Machines for Quantum Chemistry Calculations. (2026). arXiv.

- An Overview on Computational Tools for Predicting and Designing the Organic Compounds.

- Molecular Dynamics Study of Structural and Transport Properties of Silver Iodide Using Effective Charges. (2022). PMC.

- Molecular Dynamics Simulations of Ion Drift in Nanochannel Water Flow. (2025). ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]

- 3. pollutionprofile.com [pollutionprofile.com]

- 4. accustandard.com [accustandard.com]

- 5. binarystarchem.ca [binarystarchem.ca]

- 6. longdom.org [longdom.org]

- 7. Quantum-Inspired Ising Machines for Quantum Chemistry Calculations [arxiv.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. All-atom molecular dynamics simulations of polymer and polyelectrolyte brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01557F [pubs.rsc.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Computational Modeling of Human Serum Albumin Binding of Per- and Polyfluoroalkyl Substances Employing QSAR, Read-Across, and Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates [mdpi.com]

Application Note: 1H,1H,2H,2H-Perfluorodecyl Iodide in Controlled Fluoropolymer Synthesis and Advanced Materials

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

1H,1H,2H,2H-Perfluorodecyl iodide (CAS RN: 2043-53-0), also known as 1H,1H,2H,2H-heptadecafluorodecyl iodide, is a highly specialized fluorinated building block. Characterized by a strongly hydrophobic and lipophobic perfluorooctyl tail ( C8F17− ) and a reactive ethyl iodide terminus ( −CH2CH2I ), this compound is a critical reagent in modern materials science. It serves two primary functions: as a highly efficient Chain Transfer Agent (CTA) in Iodine Transfer Polymerization (ITP) for synthesizing fluoropolymers like polyvinylidene fluoride (PVDF)[1], and as a fluoroalkylating agent for generating superhydrophobic poly(ionic liquids) (PILs)[2].

This technical guide details the mechanistic causality governing its reactivity and provides self-validating protocols for its implementation in advanced synthesis workflows.

Mechanistic Causality: The Critical Role of the Ethylene Spacer

To successfully utilize 1H,1H,2H,2H-perfluorodecyl iodide, researchers must understand the profound electronic influence of its molecular architecture. The two-carbon ethylene spacer ( −CH2CH2− ) bridging the perfluoroalkyl group and the iodine atom dictates the molecule's reactivity profile:

-

In Nucleophilic Substitution ( SN2 ): The strong electron-withdrawing nature of the C8F17− group exerts a powerful inductive effect across the short two-carbon spacer. This lack of complete electronic insulation makes the iodide a relatively poor leaving group for SN2 reactions[3]. More importantly, it renders the β -hydrogens highly acidic. If strong bases (like K2CO3 or amines) are used during alkylation, competitive dehydrohalogenation (E2 elimination of HI) will dominate over the desired substitution[3][4]. Causality-Driven Rule: Alkylation protocols must employ extremely mild, base-free conditions to suppress E2 elimination.

-

In Radical Polymerization (ITP): Conversely, this exact electronic environment is highly advantageous for radical reactions. The inductive effect subtly weakens the C-I bond, making it highly labile under radical conditions. This allows the molecule to act as an exceptional Chain Transfer Agent (CTA), facilitating rapid and reversible degenerative iodine transfer to control the dispersity and molecular weight of propagating fluoromacroradicals[1].

Workflow I: Iodine Transfer Polymerization (ITP) of Fluoromonomers

Iodine Transfer Polymerization (ITP) is a reversible-deactivation radical polymerization (RDRP) technique. 1H,1H,2H,2H-perfluorodecyl iodide is used to synthesize well-defined fluoropolymers and block copolymers by acting as a dormant species that reversibly caps the growing polymer chain[1].

Protocol: Controlled Polymerization of Vinylidene Fluoride (VDF)

Note: This protocol requires a high-pressure autoclave due to the gaseous nature of VDF.

-

Reactor Preparation: Purge a 100 mL stainless steel high-pressure autoclave with high-purity Argon for 15 minutes to ensure a strictly oxygen-free environment.

-

Reagent Charging: Introduce 1H,1H,2H,2H-perfluorodecyl iodide (CTA, 1.0 equiv) and a radical initiator such as di-tert-butyl peroxide (DTBP, 0.1 equiv) into the reactor using dimethyl carbonate (DMC) as the solvent.

-

Scientific Rationale: A low initiator-to-CTA ratio ensures that the majority of polymer chains are initiated by the RF−CH2CH2∙ radical generated from the CTA, preserving high end-group fidelity.

-

-

Monomer Introduction: Seal the reactor and introduce VDF gas (target: 50-100 equiv) until the desired pressure (e.g., 20-30 bar) is reached.

-

Polymerization: Heat the reactor to 120 °C to trigger the thermal decomposition of DTBP. Maintain the reaction for 12-24 hours. The reversible transfer of the iodine atom between the CTA and the propagating PVDF radical ensures uniform chain growth.

-

Termination & Recovery: Cool the reactor to room temperature and carefully vent the unreacted VDF in a fume hood. Precipitate the resulting polymer solution into cold methanol.

-

Validation: Filter and dry the polymer under vacuum. Analyze via 1H and 19F NMR. The presence of a terminal −CH2−CF2−I group confirms successful iodine transfer and livingness of the polymer.

Mechanistic cycle of Iodine Transfer Polymerization (ITP) using a fluoroalkyl iodide CTA.

Workflow II: Synthesis of Fluorinated Ionic Liquids (ILs)

Fluorinated poly(ionic liquids) (PILs) are heavily utilized in creating superhydrophobic coatings for efficient oil/water separation[2]. The synthesis relies on the quaternization of an imidazole ring using 1H,1H,2H,2H-perfluorodecyl iodide.

Protocol: Synthesis of [C10H4F17mim][Tf2N] Monomer

-

Base-Free Alkylation: In a Schlenk flask under an Argon atmosphere, mix 1-vinylimidazole and 1H,1H,2H,2H-perfluorodecyl iodide in a 1:1.1 molar ratio. Add a minimal amount of anhydrous toluene[2].

-

Scientific Rationale: Toluene is chosen because it is non-polar enough to keep the reactants in solution but allows the highly polar quaternized intermediate to precipitate, driving the reaction forward. No base is added to strictly prevent E2 elimination of HI[4].

-

-

Thermal Incubation: Heat the mixture at 80 °C for 7 days.

-

Intermediate Purification: Wash the resulting crude solid ( [C10H4F17mim]I ) extensively with toluene and diethyl ether to remove unreacted iodide. Remove residual solvent via a rotary evaporator at 60 °C under vacuum[2][5].

-

Anion Exchange (Metathesis): Dissolve the solid [C10H4F17mim]I in dichloromethane (DCM). In a separate beaker, prepare an aqueous solution of Lithium bis(trifluoromethanesulfonyl)imide ( Li[Tf2N] , 1.2 equiv). Combine the two phases and stir vigorously at room temperature for 48 hours[5].

-

Self-Validating Extraction: Separate the organic DCM layer (which contains the target IL). Wash the DCM layer with deionized water 5 times.

-

Validation Step: Test the discarded aqueous wash with an AgNO3 solution. Continue washing until the AgNO3 test is completely negative for AgI precipitation, confirming total removal of the iodide byproduct[5].

-

-

Final Drying: Evaporate the DCM and dry the resulting dark amber oil under high vacuum at 60 °C for 24 hours. Confirm purity via 19F NMR (expecting distinct multiplet shifts for the C8F17 chain between -80.0 and -126.9 ppm)[5].

Workflow for synthesizing fluorinated ionic liquid monomers via base-free alkylation.

Quantitative Data: Reactivity Profiling Based on Spacer Length

The choice of fluoroalkyl iodide is not arbitrary. The table below summarizes how the aliphatic spacer length dictates the chemical viability of the reagent across different synthetic pathways[3][4].

| Fluoroalkyl Iodide | Spacer Length | Nucleophilic Substitution ( SN2 ) Viability | Susceptibility to HI Elimination (E2) | Primary Application |

| Perfluorooctyl iodide | None ( C0 ) | Extremely Poor (EWG effect too strong) | N/A (No β -hydrogens) | Direct radical addition |

| 1H,1H,2H,2H-Perfluorodecyl iodide | Ethyl ( −CH2CH2− ) | Moderate (Requires strictly base-free conditions) | High (Rapid degradation with strong bases) | ITP CTA, IL Synthesis |

| 1H,1H,2H,2H,3H,3H-Perfluoroundecyl iodide | Propyl ( −CH2CH2CH2− ) | Excellent (Fully insulated from EWG effect) | Low | Stable phase-transfer catalysts |

References

-

Environmental Science & Technology (ACS). Nontarget Analysis and Comprehensive Characterization of Iodinated Polyfluoroalkyl Acids in Wastewater and River Water by LC-HRMS with Cascade Precursor-Ion Exclusions and Algorithmic Approach. Available at:[Link]

-

Molecules (MDPI). Fluorinated Poly(ionic liquid)s Coated Superhydrophobic Functional Materials with Efficient Oil/Water Separation Performance. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information - Synthesis of[C10MIM-F17][Tf2N]. Available at:[Link]

-

The Journal of Organic Chemistry (ACS). Perfluoroalkylated 4,13-Diaza-18-Crown-6 Ethers: Synthesis, Phase-Transfer Catalysis, and Recycling Studies. Available at:[Link]

-

ACS Sustainable Chemistry & Engineering. Preparation of Antibacterial Softwood via Chemical Attachment of Quaternary Ammonium Compounds Using Supercritical CO2. Available at:[Link]

Sources

Application Notes and Protocols: 1H,1H,2H,2H-Perfluorodecyl Iodide as a Versatile Chemical Intermediate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1H,1H,2H,2H-Perfluorodecyl Iodide, a pivotal intermediate in the synthesis of advanced fluorinated materials. We will delve into its core chemical principles, explore its significant applications, and provide detailed, field-proven protocols for its use in synthesizing high-value compounds.